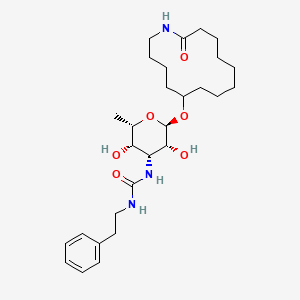
trans-Cinnamaldehyde-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trans-Cinnamaldehyde-d5 involves various methods. One such method is the resin bed adsorption method, which is cost-effective and has a lower batch time . Another method involves the aldol condensation of benzaldehyde and acetaldehyde .Molecular Structure Analysis
The structure of trans-Cinnamaldehyde-d5 is planar due to the conjugation of the π-electron system . This conjugation causes a change in the typical carbon–carbon bond lengths .Chemical Reactions Analysis
Trans-Cinnamaldehyde-d5 has been shown to have remarkable antimicrobial and antibiotic-potentiating activities . It has the ability to resensitize microbial strains to drugs and increase the efficacy of different antibiotics .Physical And Chemical Properties Analysis
Trans-Cinnamaldehyde-d5 has a molecular weight of 137.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 . The exact mass is 137.088898604 g/mol .Wirkmechanismus
The mechanism of action of trans-Cinnamaldehyde-d5 involves its ability to interact with various cellular targets, leading to changes in cellular signaling pathways and physiological responses . One of the main mechanisms of action is its ability to disrupt the cell membrane of microorganisms, leading to their death .
Safety and Hazards
Trans-Cinnamaldehyde-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of trans-Cinnamaldehyde-d5 can be achieved through the deuteration of trans-Cinnamaldehyde.", "Starting Materials": [ "trans-Cinnamaldehyde", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Dissolve trans-Cinnamaldehyde in D2O", "Add NaOH to the solution to adjust the pH to 12", "Add NaBH4 to the solution to reduce the aldehyde group to an alcohol group", "Bubble D2 gas through the solution to replace the hydrogen atoms with deuterium atoms", "Acidify the solution to pH 2 to convert the alcohol group back to an aldehyde group", "Extract the trans-Cinnamaldehyde-d5 from the solution using a suitable solvent" ] } | |
CAS-Nummer |
1304632-52-7 |
Molekularformel |
C9H8O |
Molekulargewicht |
137.193 |
IUPAC-Name |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
InChI-Schlüssel |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=O |
Synonyme |
(2E)-3-Phenyl-2-propenal-d5; (E)-3-Phenyl-2-propenal-d5; (E)-Cinnamaldehyde-d5; (E)-3-Phenylacrolein-d5; (E)-3-Phenylprop-2-en-1-al-d5; (E)-3-Phenylprop-2-enal-d5; (E)-3-Phenylprop-2-enone-d5; (E)-3-Phenylpropenal-d5; (E)-Cinnamaldehyde-d5; E-Cinnamy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




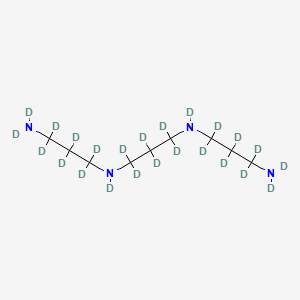
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
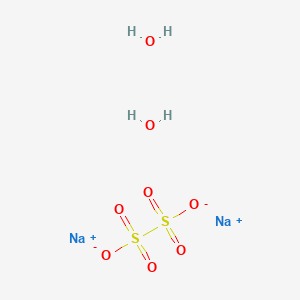
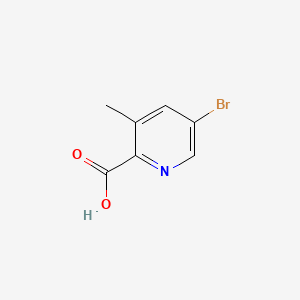

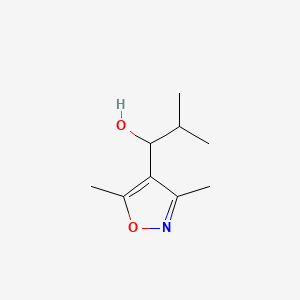
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
